1-(Prop-2-en-1-yl)piperidin-4-amine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-prop-2-enylpiperidin-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2/c1-2-5-10-6-3-8(9)4-7-10/h2,8H,1,3-7,9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCPWHRHPZQELNR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1CCC(CC1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of 1 Prop 2 En 1 Yl Piperidin 4 Amine
Strategies for the Construction of the 1-(Prop-2-en-1-yl)piperidin-4-amine Scaffold
The synthesis of the this compound scaffold can be achieved through various strategies, primarily involving the derivatization of a pre-existing piperidine (B6355638) ring or the construction of the piperidine ring itself through cyclization reactions.
Nucleophilic Alkylation Approaches to Piperidine Nitrogen Derivatization
A common and direct method for the synthesis of this compound is the nucleophilic alkylation of piperidin-4-amine or its derivatives. This approach involves the reaction of the secondary amine of the piperidine ring with an allyl-containing electrophile.
A prevalent method involves the reaction of 2,2,6,6-tetraalkyl-piperidine with an allylic carbonate in the presence of a palladium catalyst. google.com This process is useful for creating N-allyl-2,2,6,6-tetraalkyl-piperidine derivatives, which can serve as polymer stabilizers and chemical intermediates. google.com The reaction can be conducted with or without an inert organic solvent. google.com When a solvent is used, options include apolar or polar aprotic solvents like toluene, xylene, tetrahydrofuran, dimethylsulfoxide, dimethylformamide, and acetonitrile (B52724). google.com In the absence of a solvent, an excess of the allylic carbonate is used to dissolve the piperidine substrate. google.com
Another approach is the allylation of piperidine derivatives with allyl bromide. For instance, the synthesis of 4-allyloxy-1-allyl-2,2,6,6-tetramethyl-piperidine has been achieved by allylating 4-allyloxy-2,2,6,6-tetramethyl-piperidine with allyl bromide. google.com However, in this specific reaction, the starting piperidine also acts as an acceptor for the hydrobromic acid formed, which can reduce the reaction yield. google.com
Palladium-catalyzed allylation is a key strategy for constructing 1-allylpiperidine (B84037) derivatives, offering high regioselectivity and tolerance for various functional groups through the formation of π-allylpalladium intermediates. smolecule.com
| Reactants | Reagents/Catalysts | Product | Key Features |
| Piperidin-4-amine | Allyl bromide, Base | This compound | Direct N-alkylation |
| 2,2,6,6-tetraalkyl-piperidine | Allylic carbonate, Palladium catalyst | N-allyl-2,2,6,6-tetraalkyl-piperidine derivatives | Useful as polymer stabilizers |
| 4-allyloxy-2,2,6,6-tetramethyl-piperidine | Allyl bromide | 4-allyloxy-1-allyl-2,2,6,6-tetramethyl-piperidine | Starting material also acts as an acid acceptor |
Cyclization Reactions for Piperidine Ring Formation
The construction of the piperidine ring with the desired N-allyl and C4-amino functionalities can also be accomplished through various cyclization strategies. These methods often involve the formation of the heterocyclic ring from acyclic precursors.
One-pot syntheses of substituted piperidines have been developed through the condensation of a nitroalkene, an amine, and an enone, yielding products with excellent diastereoselectivity. acs.org This method is adaptable to a wide range of substrates. acs.org Another approach involves the electroreductive cyclization of an imine with terminal dihaloalkanes in a flow microreactor, which is presented as a green and efficient method for synthesizing heterocyclic amines like piperidines. nih.gov
Gold-catalyzed intramolecular hydroamination of N-allenyl carbamates is an effective method for forming various cyclic amines. organic-chemistry.org Additionally, aza-Prins cyclization of N-tosyl homoallylamine with carbonyl compounds, catalyzed by AlCl₃, can produce trans-2-substituted-4-halopiperidines. organic-chemistry.org
| Reaction Type | Key Reactants/Intermediates | Catalyst/Reagent | Product Type |
|---|---|---|---|
| Nitroalkene/Amine/Enone Condensation | Nitroalkene, Amine, Enone | - | Substituted Piperidines acs.org |
| Electroreductive Cyclization | Imine, Terminal dihaloalkanes | - | Piperidine derivatives nih.gov |
| Intramolecular Hydroamination | N-allenyl carbamates | Gold(I) catalyst | Cyclic amines organic-chemistry.org |
| Aza-Prins Cyclization | N-tosyl homoallylamine, Carbonyl compounds | AlCl₃ | trans-2-substituted-4-halopiperidines organic-chemistry.org |
Stereoselective and Enantiocontrolled Synthesis of Piperidin-4-amine Derivatives
Achieving stereocontrol in the synthesis of piperidine derivatives is crucial for their application in pharmaceuticals and as chiral catalysts. Several methods have been developed for the stereoselective and enantiocontrolled synthesis of piperidin-4-amine and related structures.
Asymmetric synthesis of substituted piperidines can be achieved through an exocyclic chirality-induced nitroalkene/amine/enone (NAE) condensation reaction. rsc.org This method has been used to produce enantiopure piperidines with high yields and excellent chirality retention. rsc.org Another strategy involves a rhodium(I)-catalyzed asymmetric [2+2+2] cycloaddition of an alkyne, alkene, and isocyanate, where two of the components are linked by a cleavable tether. nih.gov This approach allows for the synthesis of substituted piperidine scaffolds in a catalytic and asymmetric manner. nih.gov
Chemo-enzymatic methods have also been employed, such as the dearomatization of activated pyridines using an amine oxidase/ene imine reductase cascade to produce stereo-defined 3- and 3,4-substituted piperidines. nih.govwhiterose.ac.uk Furthermore, organometallic scaffolding provides a pathway for the enantiocontrolled construction of regio- and stereodivergent trisubstituted piperidines from a common precursor. nih.gov
Functional Group Interconversions and Chemical Reactivity of this compound
The chemical reactivity of this compound is characterized by the transformations possible at the piperidine nitrogen and the terminal allyl group.
Transformations at the Piperidine Nitrogen
The piperidine nitrogen in 1-allylpiperidine derivatives can undergo various transformations. For instance, N-allyl piperidines can serve as synthetic handles that can be easily removed or further functionalized. nih.govwhiterose.ac.uk The nitrogen atom can participate in nucleophilic attack, as seen in palladium-catalyzed allylation strategies where the piperidine nitrogen attacks a π-allylpalladium complex. smolecule.com Additionally, the piperidine ring is a key structural element in many pharmaceuticals, and its derivatives are involved in a wide range of biological activities. nih.gov
Chemical Reactions Involving the Terminal Allyl Moiety
The terminal allyl group is a versatile functional group that can undergo a variety of chemical reactions. The allylic C-H bonds are weaker than typical sp³ C-H bonds, making them more reactive. wikipedia.org
Common reactions of the allyl group include:
Oxidation: The allylic C-H bonds are susceptible to oxidation, which can lead to the formation of alcohols or carbonyl compounds. smolecule.com
Reduction: The double bond of the allyl group can be chemoselectively reduced. For example, the reduction of an allylated enaminone using hydrogen and a palladium on carbon catalyst affords the corresponding β-alkylated derivative in high yield. rsc.org
Allylation Reactions: The allyl group can be transferred to other substrates through nucleophilic substitution mechanisms. smolecule.com
Hydrosilylation: The compound can react with silanes in hydrosilylation processes to create functionalized products. smolecule.com
Metathesis Reactions: The double bond of the allyl group can participate in ring-closing metathesis to form new cyclic structures. For instance, an N-allyl-N-methyl amino ester can undergo catalytic ring-closing metathesis followed by hydrogenation to form a substituted piperidine. acs.org
| Reaction Type | Reagent/Catalyst | Product Type |
|---|---|---|
| Oxidation | Oxidizing agents (e.g., KMnO₄, H₂O₂) | Alcohols, Carbonyls smolecule.comevitachem.com |
| Reduction | H₂, Pd/C | Propyl-substituted piperidine rsc.org |
| Ring-Closing Metathesis | Hoveyda–Grubbs II catalyst | Bicyclic piperidine derivatives acs.org |
| Hydrosilylation | Silanes | Functionalized silanes smolecule.com |
Derivatization Strategies at the Piperidin-4-amine Position
The primary amine at the 4-position of the piperidine ring is a key functional group for a variety of chemical modifications. Researchers have employed several strategies to create derivatives with diverse functionalities, primarily through reactions such as acylation and reductive amination.
One prominent approach involves the acylation of the 4-amino group. For instance, in the synthesis of fentanyl analogues, the secondary amine of 4-anilinopiperidine derivatives is acylated. Specifically, the reaction of 4-aryl-4-anilinopiperidines with propionyl chloride (propionylation) yields the corresponding amides. nih.gov This transformation is a critical step in building the pharmacophore of potent opioid analgesics. nih.gov
Another widely used strategy is the derivatization of a protected form of the amine, such as 4-amino-1-Boc-piperidine. This common intermediate can be functionalized in a two-step process involving coupling with various electrophiles followed by the removal of the Boc protecting group. nih.gov For example, reductive amination of 4-amino-1-Boc-piperidine with 2-phenylacetaldehyde yields a secondary amine intermediate. nih.gov This intermediate can then be reacted with a range of electrophiles, such as sulfonyl chlorides, isocyanates, or acyl chlorides, to introduce diverse substituents. Subsequent deprotection of the piperidine nitrogen with an acid like 4N HCl in dioxane provides a library of 4-aminopiperidine (B84694) derivatives. nih.gov This systematic approach allows for the exploration of structure-activity relationships by modifying the linker and aryl ring connected to the 4-amino position. nih.gov
| Starting Material | Reagent/Reaction Type | Resulting Functional Group | Example Product Class | Reference |
|---|---|---|---|---|
| 4-Aryl-4-anilinopiperidines | Propionylation (Acylation) | Amide | Fentanyl Analogues | nih.gov |
| 4-Amino-1-Boc-piperidine derivative | Coupling with Sulfonyl Chlorides | Sulfonamide | HCV Assembly Inhibitors | nih.gov |
| 4-Amino-1-Boc-piperidine derivative | Coupling with Isocyanates | Urea | HCV Assembly Inhibitors | nih.gov |
| 4-Amino-1-Boc-piperidine derivative | Coupling with Acyl Chlorides | Amide | HCV Assembly Inhibitors | nih.gov |
Exploration of Novel Synthetic Routes for Related Analogues and Probes
Beyond simple derivatization, significant effort has been invested in developing novel synthetic routes to access analogues of this compound with more substantial structural modifications. These methods often involve building the piperidine ring from acyclic precursors or fundamentally altering the substitution pattern at the 4-position.
An efficient method for synthesizing 4-substituted-4-aminopiperidine derivatives starts from isonipecotate. nih.gov This route allows for the introduction of various substituents at the 4-position of the piperidine ring via alkylation. A key step in this synthesis is the Curtius rearrangement, which converts a carboxylic acid derivative into an amine, thereby installing the 4-amino group. nih.gov This methodology provides a convergent and practical pathway to complex piperazino-piperidine (B8394093) amide analogues, such as the CCR5 antagonist Sch-350634, avoiding the use of toxic reagents like diethylaluminum cyanide. nih.gov
The Strecker reaction offers another versatile route to 4-substituted piperidine analogues. nih.gov This reaction typically involves the one-pot reaction of a ketone (like 1-benzyl-4-piperidone), an amine (such as aniline), and a cyanide source (e.g., hydrogen cyanide). This process yields an α-aminonitrile, which can be a precursor to various derivatives. nih.gov For example, hydrolysis of the nitrile group first to an amide and then to a carboxylic acid provides 4-arylamino-4-piperidinecarboxylic acids, which are key starting materials for potent analgesics. nih.gov A related approach involves the reaction of an imine, formed from 1-benzyl-4-piperidone and a substituted aniline, with an aryllithium reagent. This introduces a new aryl group at the 4-position, leading to the formation of 4-aryl-4-anilinopiperidines. nih.gov
Furthermore, novel analogues such as spiro-piperidines can be synthesized from piperidone precursors. researchgate.net The synthesis of dihydrospiro[quinoline-2,4'-piperidines], for instance, is achieved through a two-step route that relies on the reactivity of a 4-piperidone (B1582916) imine. This highlights the utility of the piperidone scaffold in creating complex, three-dimensional structures related to the basic 4-aminopiperidine framework. researchgate.net
| Synthetic Strategy | Key Starting Material | Key Transformation | Analogue Class | Reference |
|---|---|---|---|---|
| Alkylation and Rearrangement | Isonipecotate | Curtius Rearrangement | 4-Alkyl-4-aminopiperidines | nih.gov |
| Strecker Reaction | 1-Benzyl-4-piperidone | Addition of HCN to imine | 4-Amino-4-cyanopiperidines | nih.gov |
| Organometallic Addition to Imine | 1-Benzyl-4-piperidone | Addition of Aryllithium | 4-Aryl-4-anilinopiperidines | nih.gov |
| Spirocyclization | 4-Piperidone | Intramolecular Friedel-Crafts | Spiro-piperidines | researchgate.net |
Advanced Spectroscopic and Structural Elucidation of 1 Prop 2 En 1 Yl Piperidin 4 Amine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Connectivity
NMR spectroscopy provides unparalleled insight into the molecular framework of 1-(prop-2-en-1-yl)piperidin-4-amine, revealing detailed information about the chemical environment of each atom.
Proton (1H) and Carbon (13C) NMR Analysis
Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental techniques for the structural elucidation of organic molecules. In the case of this compound, the ¹H NMR spectrum displays characteristic signals for the allyl and piperidine (B6355638) ring protons. The hydrogens on carbons adjacent to the nitrogen atom are deshielded and typically appear in the range of δ 2.3-3.0 ppm. libretexts.org The allyl group protons exhibit distinct signals corresponding to the vinyl and methylene (B1212753) protons.
The ¹³C NMR spectrum provides complementary information, showing resonances for each unique carbon atom in the molecule. Carbons directly attached to the nitrogen atom are deshielded and appear in the 10-65 ppm range. libretexts.org For instance, in a related N-acylpiperidine, the piperidine ring carbons appear at specific chemical shifts, which can be compared to those of this compound to confirm its structure. mdpi.com
A detailed analysis of the chemical shifts, signal multiplicities, and integration values in both ¹H and ¹³C NMR spectra allows for the unambiguous assignment of each proton and carbon atom within the molecule. nih.govresearchgate.net
Below is an interactive table summarizing the expected NMR data for this compound based on known spectral data of similar structures. acs.orgrsc.org
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |
| H-2', H-6' | ~2.8 - 3.0 | ~53.0 | d | |
| H-3', H-5' | ~1.8 - 2.0 (axial), ~1.4 - 1.6 (equatorial) | ~33.0 | m | |
| H-4' | ~2.5 - 2.7 | ~50.0 | tt | |
| H-1'' | ~3.0 | ~62.0 | d | |
| H-2'' | ~5.8 - 6.0 | ~135.0 | ddt | |
| H-3''a | ~5.1 - 5.2 | ~117.0 | d | |
| H-3''b | ~5.0 - 5.1 | ~117.0 | d | |
| NH₂ | Variable | s (broad) |
Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC, TOCSY) for Elucidating Complex Structures
For more complex molecules or to resolve ambiguities in 1D spectra, two-dimensional (2D) NMR techniques are employed. wikipedia.orglibretexts.org These experiments provide correlation data that reveal the connectivity between atoms.
COSY (Correlation Spectroscopy): This homonuclear technique identifies protons that are coupled to each other, typically through two or three bonds. libretexts.org For this compound, COSY would show correlations between the protons on the piperidine ring and between the protons of the allyl group. researchgate.net
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. wikipedia.orglibretexts.org It is invaluable for assigning carbon signals based on their attached protons. researchgate.net
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range couplings between protons and carbons (typically 2-3 bonds). researchgate.net It is crucial for establishing the connectivity across quaternary carbons and heteroatoms, for example, by showing a correlation between the allyl methylene protons (H-1'') and the piperidine carbons (C-2' and C-6').
TOCSY (Total Correlation Spectroscopy): TOCSY establishes correlations between all protons within a spin system. wikipedia.org In this molecule, it would show correlations among all the protons of the piperidine ring and separately among the protons of the allyl group.
The collective data from these 2D NMR experiments provide a comprehensive and unambiguous assignment of the entire molecular structure of this compound. nationalmaglab.org
Application of Nitrogen (15N) and Fluorine (19F) NMR in Amine Characterization
While ¹H and ¹³C NMR are the most common, NMR of other nuclei can provide specialized information.
Nitrogen-15 (¹⁵N) NMR: Due to the low natural abundance and sensitivity of the ¹⁵N nucleus, these experiments can be challenging but provide direct information about the electronic environment of the nitrogen atoms. youtube.comresearchgate.net The chemical shifts of the piperidine and amine nitrogens would be distinct, reflecting their different bonding environments. HSQC and HMBC experiments can be tailored to observe ¹H-¹⁵N correlations, aiding in structural confirmation. wikipedia.orglibretexts.org
Fluorine-19 (¹⁹F) NMR: While not directly applicable to the parent compound, if a fluorinated derivative of this compound were synthesized, ¹⁹F NMR would be a powerful tool. nih.gov ¹⁹F NMR is highly sensitive and has a wide chemical shift range, making it an excellent probe for studying molecular interactions and conformations. beilstein-journals.orgthermofisher.com
Mass Spectrometry for Molecular Identification and Fragmentation Pathway Analysis
Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern upon ionization.
Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) for Fragmentation Studies
Electrospray ionization (ESI) is a soft ionization technique that typically produces the protonated molecule [M+H]⁺. nih.gov Tandem mass spectrometry (MS/MS) involves selecting this parent ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions. scielo.brresearchgate.netresearchgate.net The resulting fragmentation pattern is characteristic of the molecule's structure.
For this compound, key fragmentation pathways would likely involve the loss of the allyl group, cleavage of the piperidine ring, and loss of the amino group. scielo.br Analysis of these fragments helps to confirm the connectivity of the different parts of the molecule. scielo.br
The table below outlines potential fragmentation data for this compound.
| m/z of Fragment Ion | Proposed Structure/Loss |
| 155.25 | [M+H]⁺ |
| 114.15 | Loss of C₃H₅ (allyl group) |
| 97.12 | Loss of NH₃ from the piperidine ring |
| 83.10 | Cleavage of the piperidine ring |
| 41.07 | Allyl cation |
Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) in Analysis
Both GC-MS and LC-MS are powerful hyphenated techniques that combine a chromatographic separation with mass spectrometric detection. nih.govresearchgate.netchemrxiv.org
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is suitable for volatile and thermally stable compounds. thermofisher.com this compound may be amenable to GC-MS analysis, potentially after derivatization to increase its volatility. The gas chromatograph separates the compound from any impurities, and the mass spectrometer provides a mass spectrum for identification. mdpi.com
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a more versatile technique, suitable for a wider range of compounds, including those that are non-volatile or thermally labile. chemrxiv.org An LC-MS analysis of this compound would involve separating the compound on an LC column followed by detection using an ESI or other atmospheric pressure ionization source. nih.govmdpi.com This is a common method for the analysis of similar amine-containing compounds. acs.org
Vibrational Spectroscopy (IR) for Functional Group Identification
Vibrational spectroscopy, specifically Fourier-transform infrared (FT-IR) spectroscopy, serves as a powerful analytical technique for the identification of functional groups within a molecule. By measuring the absorption of infrared radiation at various frequencies, a unique spectral fingerprint of the compound is obtained. The analysis of the FT-IR spectrum of this compound allows for the characterization of its key structural features, including the piperidine ring, the secondary amine, and the allyl group.
For this compound, the characteristic IR absorption bands can be assigned to the vibrations of its constituent parts. The N-H stretching vibrations of the primary amine group are expected to appear as medium to weak bands in the region of 3300-3500 cm⁻¹. In related 4-aminopiperidine (B84694) derivatives, these N-H stretching frequencies have been observed around 3329 cm⁻¹ and 3298 cm⁻¹. nih.govresearchgate.net The N-H bending vibration (scissoring) is typically found in the 1590-1650 cm⁻¹ range.
The aliphatic C-H stretching vibrations of the piperidine ring and the allyl group's methylene group are expected in the 2850-3000 cm⁻¹ region. libretexts.org Specifically, the C-H stretching of the piperidine ring is generally observed between 2800 and 3000 cm⁻¹. uomustansiriyah.edu.iq
The allyl group introduces several characteristic absorption bands. The stretching vibration of the vinylic C-H bond (=C-H) is anticipated to occur at frequencies above 3000 cm⁻¹, typically in the 3000-3100 cm⁻¹ range. uomustansiriyah.edu.iqscielo.org.zalibretexts.org The C=C double bond stretching vibration in alkenes generally appears in the 1620-1680 cm⁻¹ region. uomustansiriyah.edu.iqlibretexts.org For compounds where the double bond is conjugated with an aromatic ring, this peak may be found around 1625 cm⁻¹. uomustansiriyah.edu.iq
The C-N stretching vibrations within the molecule are expected to appear in the fingerprint region, typically between 1020 and 1250 cm⁻¹. In a similar piperidine derivative, a C-N stretching vibration was identified at 1043 cm⁻¹. researchgate.net
The table below summarizes the expected characteristic infrared absorption frequencies for the functional groups present in this compound based on established spectroscopic data for similar structures.
Interactive Data Table: Characteristic IR Absorption Frequencies for this compound
| Frequency Range (cm⁻¹) | Intensity | Functional Group | Vibrational Mode |
| 3300 - 3500 | Medium - Weak | Primary Amine (NH₂) | N-H Stretch |
| 3000 - 3100 | Medium | Alkene (=C-H) | C-H Stretch |
| 2850 - 3000 | Strong | Alkane (C-H) | C-H Stretch |
| 1620 - 1680 | Medium - Weak | Alkene (C=C) | C=C Stretch |
| 1590 - 1650 | Medium | Primary Amine (NH₂) | N-H Bend (Scissoring) |
| 1020 - 1250 | Medium | Amine/Alkane (C-N/C-C) | C-N and C-C Stretch |
Computational Chemistry and Molecular Modeling of 1 Prop 2 En 1 Yl Piperidin 4 Amine
Conformational Analysis and Molecular Dynamics Simulations
Conformational analysis of 1-(prop-2-en-1-yl)piperidin-4-amine is essential to understand the spatial arrangement of its atoms and the flexibility of the molecule. The piperidine (B6355638) ring can exist in different chair and boat conformations, and the orientation of the prop-2-en-1-yl and amine substituents can vary. Molecular dynamics (MD) simulations offer a powerful tool to explore the conformational landscape of the molecule over time, providing a dynamic picture of its behavior. frontiersin.orgmanchester.ac.uk
MD simulations can reveal the stability of different conformers and the energy barriers between them. mdpi.com For instance, simulations can determine the preferred orientation of the allyl group and the amino group relative to the piperidine ring. This information is critical for understanding how the molecule might interact with biological targets. Long-scale MD simulations, on the order of microseconds, can capture larger conformational changes and provide statistically relevant data on the molecule's flexibility and preferred shapes. frontiersin.org
Interactive Table: Key Parameters in Molecular Dynamics Simulations
| Parameter | Description | Typical Values/Considerations |
| Force Field | A set of empirical energy functions used to calculate the potential energy of a system of atoms. | AMBER, CHARMM, GROMOS, OPLS |
| Solvent Model | Explicit or implicit representation of the solvent environment. | TIP3P, SPC/E (explicit); GB, PB (implicit) |
| Simulation Time | The total time the simulation is run. | Nanoseconds (ns) to microseconds (µs) |
| Temperature & Pressure | Controlled to mimic physiological or experimental conditions. | 300 K, 1 atm |
| Ensemble | Statistical ensemble that defines the thermodynamic state of the system. | NVT (canonical), NPT (isothermal-isobaric) |
Through MD simulations, researchers can analyze various properties such as root-mean-square deviation (RMSD) to assess structural stability, root-mean-square fluctuation (RMSF) to identify flexible regions of the molecule, and radial distribution functions to understand the solvation shell around the molecule. frontiersin.org This detailed understanding of the molecule's dynamic behavior is invaluable for further computational studies.
Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a detailed description of the electronic structure of this compound. scienceopen.comresearchgate.net These calculations can predict a variety of molecular properties that are crucial for understanding its reactivity.
Key electronic properties calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). researchgate.net The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. researchgate.net
Interactive Table: Calculated Electronic Properties of Piperidine Derivatives
| Property | Description | Significance |
| HOMO Energy | Energy of the highest occupied molecular orbital. | Indicates electron-donating ability. |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Indicates electron-accepting ability. |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | Relates to chemical reactivity and stability. researchgate.net |
| Dipole Moment | A measure of the polarity of the molecule. | Influences solubility and intermolecular interactions. researchgate.net |
| Molecular Electrostatic Potential (MEP) | A map of the electrostatic potential on the electron density surface. | Identifies regions prone to electrophilic and nucleophilic attack. researchgate.net |
Furthermore, quantum chemical calculations can be used to determine other reactivity descriptors such as electronegativity, chemical hardness, and softness. researchgate.net The molecular electrostatic potential (MEP) map visually represents the charge distribution on the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. researchgate.net For this compound, the nitrogen atoms of the piperidine ring and the primary amine are expected to be nucleophilic centers, while the allylic double bond could be susceptible to electrophilic attack.
Structure-Activity Relationship (SAR) Modeling for Mechanistic Insights
Structure-Activity Relationship (SAR) modeling is a computational technique used to understand how the chemical structure of a compound relates to its biological activity. nih.govresearchgate.net For this compound, SAR studies can provide mechanistic insights into its interactions with potential biological targets by systematically modifying its structure and observing the effect on its activity. nih.gov
SAR studies often involve the synthesis and testing of a library of related compounds. nih.govmdpi.com By analyzing the data, researchers can identify key structural features, or pharmacophores, that are essential for the desired biological effect. For example, the length and branching of the N-substituent on the piperidine ring, the presence and position of substituents on the allyl group, and the nature of the amino group can all be varied to build a comprehensive SAR model. mdpi.com
Interactive Table: Example SAR Study on 4-Aminopiperidine (B84694) Derivatives
| Compound Modification | Observed Effect on Activity | Potential Interpretation |
| Varying N-benzyl substituent | Significant impact on activity. mdpi.com | The N-substituent is likely involved in a key interaction with the target. |
| Alkyl chain length at 4-amino | Optimal chain length for activity. mdpi.com | The alkyl chain may fit into a hydrophobic pocket of the target. |
| Introduction of polar groups | Can increase or decrease activity. | May affect solubility or form specific hydrogen bonds with the target. |
These studies can reveal the importance of specific functional groups for binding affinity, selectivity, and efficacy. nih.gov The insights gained from SAR modeling are crucial for optimizing lead compounds and designing new molecules with improved properties.
Virtual Screening and Ligand Design Approaches for Target Interaction Discovery
Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. wikipedia.org If a biological target for this compound is known or hypothesized, virtual screening can be a powerful tool to discover novel ligands.
There are two main approaches to virtual screening: ligand-based and structure-based. wikipedia.org Ligand-based virtual screening uses the structure of a known active ligand, like this compound, as a template to search for other molecules with similar properties. nih.gov Structure-based virtual screening, on the other hand, uses the three-dimensional structure of the biological target to dock and score potential ligands. wikipedia.org
Interactive Table: Virtual Screening Methodologies
| Method | Description | Requirements |
| Ligand-Based | ||
| Similarity Searching | Searches for molecules with similar 2D or 3D structures to a known active ligand. | A known active ligand. |
| Pharmacophore Modeling | Identifies the essential 3D arrangement of functional groups required for activity. | A set of active ligands. |
| QSAR | Develops mathematical models that correlate chemical structure with biological activity. | A dataset of compounds with known activities. nih.gov |
| Structure-Based | ||
| Molecular Docking | Predicts the preferred orientation of a ligand when bound to a target. | 3D structure of the target protein. wikipedia.org |
| De Novo Design | Builds novel ligands from scratch within the binding site of a target. | 3D structure of the target protein. |
Once potential hits are identified through virtual screening, they can be further optimized using ligand design approaches. This involves modifying the structure of the hit compounds to improve their binding affinity, selectivity, and other drug-like properties. Computational tools can be used to predict the effect of these modifications before they are synthesized and tested experimentally, thus accelerating the drug discovery process.
Biochemical and Mechanistic Investigations of 1 Prop 2 En 1 Yl Piperidin 4 Amine and Its Derivatives in Vitro Focus
Enzyme Interaction Studies
Derivatives of the piperidin-4-amine core have been identified as potent inhibitors of several key enzymes implicated in disease, including epigenetic regulators, cholinesterases, and enzymes of the ubiquitin-proteasome system.
Inhibition Kinetics and Binding Mechanisms (e.g., Lysine Specific Demethylase 1 (LSD1), Cholinesterases, NEDD8 Activating Enzyme (NAE))
Lysine Specific Demethylase 1 (LSD1): LSD1, a flavin adenine (B156593) dinucleotide (FAD)-dependent enzyme, is a critical regulator of histone methylation and a target in oncology. researchgate.net Several derivatives incorporating the piperidine (B6355638) scaffold have demonstrated potent, reversible, and selective inhibition of LSD1. For instance, a series of 3-(piperidin-4-ylmethoxy)pyridine (B1265346) compounds were developed as potent LSD1 inhibitors, with Kᵢ values as low as 29 nM. google.com Enzyme kinetics and docking studies suggest these compounds are competitive inhibitors with respect to the dimethylated H3K4 substrate. google.com Another study identified a potent, reversible LSD1 inhibitor, compound 14 , with an IC₅₀ value of 0.18 µM. researchgate.net Tranylcypromine (TCP)-based inhibitors featuring a piperidine moiety have also shown IC₅₀ values in the low nanomolar range. acs.org
Cholinesterases: The piperidine core is also central to the design of cholinesterase inhibitors, which are relevant for neurodegenerative diseases. A polyfunctionalized pyridine (B92270) derivative, 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile , emerged as a potent dual-target inhibitor of both acetylcholinesterase (AChE) with an IC₅₀ of 13 nM and butyrylcholinesterase (BuChE) with an IC₅₀ of 3.1 µM. google.com Furthermore, a series of N-(2-(piperidine-1-yl)ethyl)benzamide derivatives were synthesized, with compound 5d exhibiting the most potent anti-acetylcholinesterase activity (IC₅₀ = 13 nM), a value superior to the reference drug donepezil (B133215) (IC₅₀ = 0.6 µM). sigmaaldrich.com
NEDD8 Activating Enzyme (NAE): NAE is a key enzyme in the neddylation pathway, which regulates the activity of cullin-RING ligases and is an emerging target in cancer therapy. nih.gov Through structure-based virtual screening, 1-benzyl-N-(2,4-dichlorophenethyl) piperidin-4-amine (M22) was identified as a selective and reversible NAE inhibitor.
Table 1: Enzyme Inhibition by Piperidin-4-amine Derivatives
| Compound/Derivative Class | Target Enzyme | Inhibition Value (IC₅₀/Kᵢ) | Reference |
|---|---|---|---|
| 3-(Piperidin-4-ylmethoxy)pyridines | LSD1 | Kᵢ = 29 nM | google.com |
| Compound 14 (Piperidine-2,6-dione derivative) | LSD1 | IC₅₀ = 0.18 µM | researchgate.net |
| Tranylcypromine-based piperidines | LSD1 | Low nM IC₅₀ range | acs.org |
| Compound 5 (Polyfunctionalized pyridine) | AChE | IC₅₀ = 13 nM | google.com |
| Compound 5 (Polyfunctionalized pyridine) | BuChE | IC₅₀ = 3.1 µM | google.com |
| Compound 5d (N-(2-(piperidine-1-yl)ethyl)benzamide) | AChE | IC₅₀ = 13 nM | sigmaaldrich.com |
| M22 (1-benzyl-N-(2,4-dichlorophenethyl) piperidin-4-amine) | NAE | Selective Inhibitor |
Selectivity Profiling against Related Enzyme Families
Selectivity is a crucial attribute for therapeutic candidates. Derivatives of 1-(prop-2-en-1-yl)piperidin-4-amine have shown promising selectivity profiles. The 3-(piperidin-4-ylmethoxy)pyridine-based LSD1 inhibitors exhibited high selectivity, with over a 160-fold preference for LSD1 compared to the related flavin-dependent enzymes monoamine oxidase A (MAO-A) and B (MAO-B). google.com Similarly, certain tranylcypromine-based LSD1 inhibitors were also found to be highly selective against monoamine oxidases. acs.org
In a different context, the optimization of 4-benzyl-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amines led to nanomolar inhibitors of Protein Kinase B (PKB/Akt) that demonstrated up to 150-fold selectivity over the closely related kinase PKA. An irreversible EGFR mutant kinase inhibitor, which contains a piperidine ring, also showed a favorable selectivity profile when tested against a panel of 468 kinases.
Receptor Binding Profiling and Affinity Characterization
The piperidin-4-amine framework is a recognized pharmacophore for targeting various receptor systems, including sigma, opioid, and nicotinic receptors.
Sigma Receptor (σ₁, σ₂) Binding and Selectivity
Sigma receptors (σR) are involved in numerous neurological functions and are attractive therapeutic targets. Piperidine derivatives have been extensively studied for their affinity to σ₁ and σ₂ subtypes. A study of polyfunctionalized pyridines identified a compound with very high affinity for the σ₁ receptor (Kᵢ = 1.45 nM) and a remarkable 290-fold selectivity over the σ₂ subtype. google.com A screening campaign of piperidine/piperazine-based compounds led to the discovery of 2-[4-(benzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)ethanone (1) , which showed high affinity for the S1R with a Kᵢ value of 3.2 nM and acted as a S1R agonist. Other dual-target ligands, designed for histamine (B1213489) H₃ and sigma-1 receptors, also showed high affinity for both σ₁ and σ₂ receptors, with Kᵢ values in the low nanomolar range. Structural modifications, such as converting a 1-phenylpiperazine (B188723) to a 4-phenylpiperidine, have been shown to enhance affinity at both receptor populations, though sometimes at the cost of selectivity.
Table 2: Sigma Receptor (σ₁, σ₂) Binding Affinity
| Compound/Derivative Class | Target Receptor | Binding Affinity (Kᵢ) | Selectivity (σ₁ vs σ₂) | Reference |
|---|---|---|---|---|
| Compound 5 (Polyfunctionalized pyridine) | σ₁ | 1.45 nM | 290-fold | google.com |
| Compound 1 (Piperidine/piperazine-based) | σ₁ | 3.2 nM | - | |
| 4-Pyridylpiperidine derivative 12 | σ₁ | 4.5 nM | - | |
| 4-Pyridylpiperidine derivative 12 | σ₂ | 10 nM | - | |
| 4-Pyridylpiperidine derivative 14 | σ₁ | 3.3 nM | - | |
| 4-Pyridylpiperidine derivative 14 | σ₂ | 29 nM | - |
Modulation of Other Relevant Receptors (e.g., muscarinic, opioid, nicotinic)
Muscarinic Receptors: The 4-amino-piperidine scaffold has been used to develop M₃ muscarinic receptor antagonists. A synthesized series of such molecules yielded compounds with Kᵢ values for the human M₃ receptor as high as 1 nM, along with a variable selectivity of 3- to 40-fold over the human M₂ receptor. researchgate.net Functional in vitro studies on guinea pig bladder and ileal strips confirmed the potent anticholinergic properties of these derivatives.
Opioid Receptors: The 4-anilidopiperidine scaffold is a classic structure for opioid receptor ligands. A series of derivatives containing a 5-substituted tetrahydronaphthalen-2yl-methyl group with an N-phenyl-N-(piperidin-4-yl)propionamide core showed excellent binding affinity (Kᵢ = 2 nM) and a 5000-fold selectivity for the µ-opioid receptor. Another novel compound, N-(3-fluoro-1-phenethylpiperidine-4-yl)-N-phenyl propionamide (B166681) (NFEPP) , was designed to selectively activate µ-opioid receptors (MOR) in acidic environments, a condition characteristic of injured tissues. This pH-dependent activity was linked to more efficient G-protein activation at low pH.
Nicotinic Receptors: Derivatives of piperidine have been investigated as modulators of nicotinic acetylcholine (B1216132) receptors (nAChRs). Some compounds act as positive allosteric modulators (PAMs) of nAChRs, particularly the (α4)₃(β2)₂ subtype, which is the major nAChR subtype in the cortex. The interactions of piperidine derivatives with the nAChR complex from Torpedo electric organ have been studied, revealing that compounds like 2-methyl-6-n-undecanyl piperidines have a high affinity for sites associated with the receptor-gated ion channel. Furthermore, the activity of nAChR channels in rat pinealocytes can be modulated by adrenergic signaling, where norepinephrine (B1679862) reduces nAChR currents via a PKA-dependent mechanism.
Elucidation of Cellular Pathway Modulation in In Vitro Research Models
The interaction of piperidin-4-amine derivatives with their molecular targets translates into the modulation of various cellular signaling pathways in in vitro models.
Inhibitors based on the 3-(piperidin-4-ylmethoxy)pyridine scaffold not only inhibit LSD1 activity but also lead to a corresponding increase in cellular H3K4 methylation levels. google.com This epigenetic modification results in potent inhibition of proliferation in several leukemia and solid tumor cell lines, with EC₅₀ values as low as 280 nM, while having minimal effects on normal cells. google.com Pharmacological inhibition of LSD1 has been shown to affect the cell cycle and replication machinery and to disrupt signaling downstream of the epidermal growth factor receptor (EGFR). researchgate.net
In the context of the neddylation pathway, the selective NAE inhibitor M22 was found to induce apoptosis in A549 lung cancer cells. Similarly, inhibition of Defective in Cullin Neddylation 1 (DCN1), a co-E3 ligase in the neddylation cascade, by piperidinyl ureas leads to a reduction in the steady-state levels of neddylated cullins in squamous carcinoma cells.
Furthermore, piperidine-based inhibitors of Protein Kinase B (PKB/Akt) have been shown to effectively modulate biomarkers of the PI3K-PKB-mTOR signaling pathway in cellular assays, a pathway frequently deregulated in cancer.
Analytical Methodologies for Research Scale Sample Characterization
Chromatographic Separation Techniques
Chromatography is a cornerstone for the analysis of piperidine (B6355638) derivatives, enabling the separation of the target compound from impurities, starting materials, and by-products. The choice of chromatographic technique is dictated by the analyte's properties and the specific analytical goal.
High-Performance Liquid Chromatography (HPLC) for Compound Purity and Quantification in Research Studies
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for determining the purity and concentration of non-volatile compounds like 1-(prop-2-en-1-yl)piperidin-4-amine. In research settings, HPLC methods are developed to ensure the identity and quality of synthesized compounds. For structurally related 4-aminopiperidine (B84694) derivatives, reversed-phase HPLC is a common approach. nih.govnih.govuniba.itmdpi.com
A typical HPLC system for analyzing piperidine derivatives would employ a C18 column. nih.govnih.gov The mobile phase often consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer or water with an additive like trifluoroacetic acid (TFA)) and an organic modifier such as acetonitrile (B52724) or methanol. nih.govnih.gov Gradient elution, where the proportion of the organic solvent is increased over time, is frequently used to separate compounds with a range of polarities. nih.govgoogle.com Detection is commonly achieved using a UV-Vis detector, often at wavelengths between 210 and 280 nm. nih.govresearchgate.net For compounds lacking a strong chromophore, a Charged Aerosol Detector (CAD) can be a sensitive alternative that does not require derivatization. researchgate.net
The purity of final compounds in research studies is often confirmed to be ≥ 95% by HPLC analysis. nih.gov For quantitative studies, a calibration curve is generated using standards of known concentration to determine the amount of the analyte in a sample. researchgate.net
Table 1: Representative HPLC Conditions for the Analysis of 4-Aminopiperidine Derivatives
| Parameter | Condition | Reference |
|---|---|---|
| Column | C18 (e.g., Shim-pack Scepter C18, Gemini C18) | nih.gov |
| Mobile Phase | A: Phosphate buffer (pH 7.0) or 0.1% TFA in water | nih.gov |
| B: Acetonitrile or Methanol | nih.gov | |
| Elution | Isocratic or Gradient | google.com |
| Flow Rate | 0.5 - 1.0 mL/min | researchgate.net |
| Column Temperature | 30 - 35 °C | researchgate.net |
| Detection | UV at 210-280 nm or Charged Aerosol Detector (CAD) | nih.govresearchgate.netresearchgate.net |
Gas Chromatography (GC) for Volatile Derivatives and Stereoisomer Analysis
Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. libretexts.org Since this compound contains polar amine functional groups which can lead to poor peak shape and adsorption on the GC column, derivatization is often necessary to increase volatility and improve chromatographic performance. oup.comresearch-solution.com
The primary and secondary amine groups in the molecule can be converted to less polar derivatives, such as amides or silyl (B83357) derivatives, prior to GC analysis. oup.comresearch-solution.com For instance, acylation with reagents like trifluoroacetic anhydride (B1165640) or pentafluorobenzoyl chloride can yield derivatives with good chromatographic properties. oup.com Silylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is another common strategy. sigmaaldrich.com
Once derivatized, the compound can be analyzed on a capillary GC column, often with a non-polar or medium-polarity stationary phase. A flame ionization detector (FID) or a mass spectrometer (MS) can be used for detection and quantification. oup.comnih.gov GC can also be employed for the analysis of stereoisomers, although chiral chromatography is typically more specific for enantiomeric separations. clockss.orgresearchgate.net
Chiral Chromatography for Enantiomeric Purity Assessment
Since this compound is a chiral molecule, the separation and quantification of its enantiomers are crucial in many research contexts. Chiral chromatography, particularly chiral HPLC, is the most reliable method for determining enantiomeric purity. researchgate.net
This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., Chiralcel® OD, Chiralpak® IA), are widely used for the resolution of racemic piperidine derivatives. researchgate.netnih.gov The mobile phase in chiral HPLC often consists of a mixture of alkanes (like hexane) and an alcohol (such as isopropanol (B130326) or ethanol). gla.ac.uk In some cases, small amounts of an amine modifier, like diethylamine, are added to the mobile phase to improve peak shape and resolution. nih.gov
The enantiomeric excess (ee) of a sample can be accurately determined by integrating the peak areas of the two enantiomers. wisc.edu
Table 2: Exemplary Chiral HPLC Conditions for Piperidine Derivatives
| Parameter | Condition | Reference |
|---|---|---|
| Column | Chiralcel OD-H, Chiralpak IA, or similar polysaccharide-based CSP | researchgate.netnih.gov |
| Mobile Phase | Hexane/Isopropanol, Hexane/Ethanol mixtures | researchgate.netgla.ac.uk |
| Modifier | Diethylamine (optional) | nih.gov |
| Flow Rate | 0.5 - 1.0 mL/min | researchgate.net |
| Detection | UV at 210-254 nm | researchgate.netrsc.org |
Sample Preparation and Derivatization Strategies for Analytical Purposes
Proper sample preparation is critical for accurate and reproducible chromatographic analysis. For HPLC, this may involve simple dissolution of the sample in a suitable solvent, often the mobile phase itself. unodc.org Filtration of the sample solution prior to injection is a common practice to remove particulate matter and protect the column.
For GC analysis, derivatization is a key sample preparation step for compounds like this compound. oup.comresearch-solution.com The goal of derivatization is to convert the polar N-H groups into less polar, more volatile functionalities. research-solution.com
Common derivatization reactions for amines include:
Acylation: Reaction with an acylating agent, such as an acid anhydride (e.g., trifluoroacetic anhydride) or an acyl chloride (e.g., benzoyl chloride), to form amides. oup.comgoogle.com This not only increases volatility but can also introduce a chromophore for enhanced UV detection in HPLC or provide specific fragmentation patterns in MS. research-solution.comgoogle.com
Silylation: Reaction with a silylating reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to replace active hydrogens with trimethylsilyl (B98337) (TMS) groups. research-solution.comsigmaaldrich.com This is a very common technique to improve the GC performance of compounds containing -OH, -NH, and -COOH groups. research-solution.com
The choice of derivatization reagent and reaction conditions (e.g., solvent, temperature, time) must be optimized to ensure complete and reproducible conversion of the analyte to its derivative. oup.comsigmaaldrich.com
Table 3: Common Derivatization Reagents for Amine Analysis
| Derivatization Type | Reagent | Functional Group Targeted | Reference |
|---|---|---|---|
| Acylation | Trifluoroacetic Anhydride, Pentafluorobenzoyl Chloride, Benzoyl Chloride | Primary and Secondary Amines | oup.comgoogle.com |
| Silylation | BSTFA, MSTFA, TMCS (catalyst) | Primary and Secondary Amines | sigmaaldrich.comgreyhoundchrom.com |
Emerging Research Directions and Future Perspectives in 1 Prop 2 En 1 Yl Piperidin 4 Amine Research
Development of Novel and Sustainable Synthetic Methodologies
The synthesis of piperidine-containing compounds, a crucial scaffold in medicinal chemistry, is undergoing a paradigm shift towards more sustainable and efficient methods. acs.org While traditional approaches often rely on harsh reaction conditions and multi-step procedures, current research is focused on developing greener alternatives. japsonline.comthieme-connect.com These emerging strategies are applicable to the synthesis of 1-(prop-2-en-1-yl)piperidin-4-amine and its derivatives.
Key developments in sustainable synthesis include:
Catalytic Systems: The use of transition metal catalysts, such as those based on ruthenium, nickel, and gold, is being explored to facilitate the diastereoselective hydrogenation of pyridine (B92270) precursors under milder conditions. acs.org For instance, ruthenium heterogeneous catalysts have shown promise in the cis-hydrogenation of multi-substituted pyridines. acs.org The development of non-metal alternatives, like borenium ions in the presence of hydrosilanes, also presents a promising avenue for the reduction of pyridinium (B92312) salts to piperidines. acs.org
Electro- and Photocatalysis: Electrosynthesis is gaining traction as a green method for constructing piperidine (B6355638) rings, driven by direct electron transfer that can generate highly reactive species under ambient conditions without the need for harsh chemical reagents. japsonline.comthieme-connect.com Similarly, photoredox catalysis offers a pathway for the construction of saturated nitrogen heterocycles from acyclic precursors. japsonline.com
One-Pot and Multicomponent Reactions: To enhance efficiency and reduce waste, researchers are increasingly focusing on one-pot reactions that combine multiple synthetic steps. acs.org Multicomponent reactions, where three or more reactants combine in a single operation to form a complex product, are also being investigated for the streamlined synthesis of substituted piperidines. labmanager.com
Sustainable Solvents and Catalysts: A significant push towards sustainability involves the use of environmentally benign solvents, such as water, and the development of reusable heterogeneous catalysts. acs.orgnih.gov Nano-γ-alumina supported catalysts, for example, have been utilized for the green synthesis of bis-spiro piperidine derivatives and can be reused for multiple catalytic cycles. nih.gov
Advanced Applications as Chemical Probes in Complex Biological Systems (Non-Clinical)
The unique structural features of this compound, namely the reactive allyl group and the basic piperidine nitrogen, make it a promising candidate for development as a chemical probe for studying complex biological systems in non-clinical settings. While direct applications of this specific compound are still emerging, the broader class of piperidine derivatives serves as a blueprint for its potential uses.
The allyl group can serve as a versatile chemical handle for various bioconjugation reactions. This allows for the attachment of reporter molecules, such as fluorophores or biotin, enabling the visualization and tracking of the molecule's interactions within a cell or biological system. Furthermore, the allyl group can potentially participate in covalent bonding with specific biological targets, making it a tool for activity-based protein profiling (ABPP) to identify novel protein-ligand interactions.
The piperidine scaffold itself is a common motif in many biologically active compounds, often contributing to improved pharmacokinetic properties. By modifying the piperidine ring of known bioactive molecules with an N-allyl group, researchers can create probes to study the mechanism of action of the parent molecule. The amine at the 4-position can also be functionalized to modulate the compound's properties or to attach it to a solid support for affinity chromatography-based target identification.
Potential applications as a chemical probe include:
Target Identification and Validation: By incorporating a reactive or reporter group, analogues of this compound could be used to identify and validate novel biological targets.
Mapping Drug-Target Interactions: Fluorescently labeled versions could be employed in techniques like Förster Resonance Energy Transfer (FRET) to study the binding kinetics and conformational changes of target proteins upon ligand binding.
Cellular Imaging: The ability to attach fluorophores would allow for the visualization of the subcellular localization of the compound and its targets.
Integration with High-Throughput Screening Technologies for Mechanistic Discovery
High-throughput screening (HTS) is a powerful tool in drug discovery and chemical biology for rapidly screening large libraries of compounds to identify "hits" with a desired biological activity. The integration of compounds like this compound and its analogues into HTS campaigns can accelerate mechanistic discovery.
The general workflow for integrating a compound library based on the this compound scaffold into HTS would involve several key stages:
Library Synthesis: A diverse library of analogues would be synthesized, varying the substituents on the piperidine ring and the nature of the N-alkyl group to explore a wide chemical space.
Assay Development: A robust and sensitive assay is developed to measure the biological activity of interest. This could be a target-based screen, measuring the inhibition or activation of a specific enzyme or receptor, or a phenotypic screen, assessing a cellular response. thieme-connect.com
Primary Screen: The compound library is screened at a single concentration to identify initial hits.
Dose-Response Confirmation: Hits from the primary screen are then tested at multiple concentrations to confirm their activity and determine their potency (e.g., IC50 or EC50 values).
Secondary and Counter-Screens: Further assays are conducted to eliminate false positives and to assess the selectivity of the hits against other targets.
Mechanism of Action Studies: For confirmed hits, further experiments are designed to elucidate their mechanism of action. This could involve target-based deconvolution for hits from phenotypic screens or more detailed biochemical and biophysical assays for hits from target-based screens.
The amenability of the this compound scaffold to parallel synthesis makes it well-suited for the creation of compound libraries for HTS. The data generated from such screens can provide valuable structure-activity relationship (SAR) information, guiding the rational design of more potent and selective compounds.
Exploration of Conformational Space and Dynamic Behavior for Rational Design of Analogues
The biological activity of a molecule is intrinsically linked to its three-dimensional structure and dynamic behavior. Understanding the conformational preferences of the this compound scaffold is therefore crucial for the rational design of new analogues with improved properties.
The piperidine ring can adopt several conformations, with the chair conformation being the most stable. The orientation of the substituents on the piperidine ring (axial vs. equatorial) can significantly impact the molecule's ability to bind to its biological target. Computational methods, such as molecular dynamics (MD) simulations, are powerful tools for exploring the conformational space and dynamic behavior of piperidine derivatives.
MD simulations can provide insights into:
Preferred Conformations: Identifying the low-energy conformations of the molecule in different environments (e.g., in solution or bound to a protein).
Binding Poses: Predicting how the molecule will bind to its target protein, which can guide the design of analogues with improved binding affinity.
Flexibility and Rigidity: Understanding the flexibility of different parts of the molecule, which can be important for its ability to adapt to the binding site.
By combining computational modeling with experimental data from techniques like NMR spectroscopy, researchers can build a detailed picture of the structure-activity relationship. This knowledge can then be used to rationally design new analogues with optimized properties, such as increased potency, improved selectivity, or better pharmacokinetic profiles. For example, by understanding the key interactions between the parent molecule and its target, researchers can design analogues that enhance these interactions or introduce new favorable contacts.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 1-(Prop-2-en-1-yl)piperidin-4-amine, and what factors influence the choice of alkylation agents?
- Methodological Answer : The synthesis typically involves alkylation of piperidin-4-amine derivatives using allyl halides (e.g., allyl bromide) under basic conditions. Sodium hydride or potassium carbonate in solvents like ethanol or acetonitrile facilitates the reaction. The choice of alkylation agent depends on reactivity, steric hindrance, and solubility. For example, allyl halides are preferred for introducing the propenyl group due to their electrophilic nature. Reaction optimization should consider temperature (ambient to reflux) and stoichiometric ratios to minimize byproducts .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm structural integrity, with characteristic peaks for the allyl group (δ 5.0–5.8 ppm for vinyl protons) and piperidine ring (δ 1.4–2.8 ppm).
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC (e.g., Newcrom R1 column) with mobile phases containing acetonitrile/water and phosphoric acid (or formic acid for MS compatibility) ensures purity assessment .
- LC-MS : Identifies molecular ions ([M+H]) and fragmentation patterns, critical for verifying synthetic products and oxidative metabolites .
Q. What in vitro assays are commonly employed to assess the biological activity of this compound derivatives?
- Methodological Answer :
- Antimicrobial Assays : Disk diffusion or microdilution methods against bacterial/fungal strains to determine MIC (Minimum Inhibitory Concentration).
- Enzyme Inhibition Studies : Cholinesterase inhibition assays using Ellman’s method to measure IC values, relevant for neurological applications .
- Cytotoxicity Screening : MTT assays on cancer cell lines to evaluate antiproliferative effects .
Q. What are the key factors affecting the stability of this compound under various storage conditions?
- Methodological Answer : Stability is influenced by temperature (storage at –20°C recommended), humidity (use desiccants), and light exposure (amber vials). Degradation pathways, such as oxidation of the allyl group, can be monitored via periodic HPLC analysis. Ionic strength (0.01–0.1 mol dm) and pH (alkaline conditions) during experimental use also impact stability .
Advanced Research Questions
Q. How can density functional theory (DFT) be applied to elucidate the reaction mechanism of this compound in oxidation studies?
- Methodological Answer : DFT calculations analyze frontier molecular orbitals (FMOs) and electron density (FED) to identify reactive sites. For permanganate oxidation, the allyl group’s π-electrons are targeted, forming an intermediate complex with MnO. Activation parameters (ΔH‡, ΔG‡) computed via transition state modeling validate proposed mechanisms. Comparative studies of reactant/product geometries and Mulliken charges support experimental kinetic data .
Q. What experimental design considerations are critical when studying the oxidation kinetics of piperidin-4-amine derivatives with permanganate?
- Methodological Answer :
- Pseudo-First-Order Conditions : Maintain excess permanganate to isolate substrate-dependent kinetics.
- Catalyst Optimization : Ru(III) enhances reaction rates by stabilizing intermediates; its concentration should be ≤1 mM to avoid side reactions.
- Temperature Control : Isothermal conditions (e.g., 303 K) ensure accurate Arrhenius parameter determination.
- Stoichiometric Validation : Confirm 1:4 substrate:oxidant ratios via LC-MS to identify products like chlorobenzene and amino acids .
Q. How can HPLC methods be optimized for the analysis of this compound when transitioning from UV detection to mass spectrometry?
- Methodological Answer : Replace phosphoric acid with 0.1% formic acid in the mobile phase to improve ionization efficiency in MS. Adjust acetonitrile/water gradients (e.g., 30:70 to 60:40 over 15 minutes) to resolve co-eluting impurities. Column temperature (25–40°C) and flow rate (0.5–1.0 mL/min) are tuned to balance sensitivity and retention time .
Q. What computational approaches are used to predict the pharmacological profile of this compound derivatives?
- Methodological Answer :
- Molecular Docking : Simulate binding affinities to target proteins (e.g., acetylcholinesterase) using AutoDock Vina.
- QSAR Modeling : Correlate substituent effects (e.g., electron-withdrawing groups on the allyl chain) with bioactivity via regression analysis.
- ADMET Prediction : Tools like SwissADME estimate pharmacokinetic properties (e.g., logP, BBB permeability) to prioritize derivatives for synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
